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molecular formula C11H9NO2 B2765781 3-(Pyridin-2-yloxy)phenol CAS No. 66982-42-1

3-(Pyridin-2-yloxy)phenol

Cat. No. B2765781
M. Wt: 187.198
InChI Key: FSPDNMWLDGIQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09324957B2

Procedure details

Under a nitrogen atmosphere, a pressure vessel was charged with a magnetic stir bar, resorcinol (110 mmol), 2-bromopyridine (100 mmol), 1-methylimidazole (5 mmol), and potassium carbonate (200 mmol). Pyridine (80 mL) was added and bubbled with nitrogen for 20 minutes before copper(I) iodide (10 mmol) was added and bubbled 10 minutes further. The vessel was sealed and heated to 140° C. while stirring. After 2 days, the solution was allowed to cool. The solids were filtered off and rinsed with a 50:50 mixture of toluene and methanol. The filtrate was reduced by rotary evaporation and 150 ml of water containing 10 mL glacial acetic acid was added and shaken vigorously. The water was decanted off and 50 mL of DCM was added, forming an off white precipitate which was collected by vacuum filtration and dried with ether, resulting in the pure product 3-(pyridin-2-yloxy)phenol with a 55% yield. 1H NMR (CDCl3): 5.98 (s, 1H), 6.59 (s, 1H), 6.62-6.69 (m, 2H), 6.94 (d, 1H), f 7.02 (dd, 1H), 7.23 (vt, 1H), 7.70 (dd, 1H), 8.23 (b, 1H)
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
200 mmol
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mmol
Type
catalyst
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.CN1C=CN=C1.C(=O)([O-])[O-].[K+].[K+]>[Cu]I.N1C=CC=CC=1>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[O:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
110 mmol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Three
Name
Quantity
5 mmol
Type
reactant
Smiles
CN1C=NC=C1
Step Four
Name
Quantity
200 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
copper(I) iodide
Quantity
10 mmol
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under a nitrogen atmosphere, a pressure vessel was charged with a magnetic stir bar
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
bubbled 10 minutes further
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
rinsed with a 50:50 mixture of toluene and methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was reduced by rotary evaporation and 150 ml of water containing 10 mL glacial acetic acid
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
shaken vigorously
CUSTOM
Type
CUSTOM
Details
The water was decanted off
ADDITION
Type
ADDITION
Details
50 mL of DCM was added
CUSTOM
Type
CUSTOM
Details
forming an off white precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1=C(C=CC=C1)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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